molecular formula C14H20N4 B8310657 1H-Indazol-3-amine, N-(2-(1-piperidinyl)ethyl)- CAS No. 82819-14-5

1H-Indazol-3-amine, N-(2-(1-piperidinyl)ethyl)-

Cat. No. B8310657
M. Wt: 244.34 g/mol
InChI Key: MQMXKSFEOSAPQP-UHFFFAOYSA-N
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Patent
US04549023

Procedure details

In 50 ml of absolute ethyl alcohol was dissolved 4.0 g of 3-(2-piperidinoethylamino)indazole and into the solution was introduced dried hydrogen chloride gas under cooling with ice. Anhydrous diethyl ether was added to the solution to separate crystals. Then the crystals were obtained by filtration and dried to give 3-(2-piperidinoethylamino)indazole hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][NH:9][C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[NH:12][N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:19].C(OCC)C>C(O)C>[ClH:19].[N:1]1([CH2:7][CH2:8][NH:9][C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[NH:12][N:11]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
N1(CCCCC1)CCNC1=NNC2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
to separate crystals
CUSTOM
Type
CUSTOM
Details
Then the crystals were obtained by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.N1(CCCCC1)CCNC1=NNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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